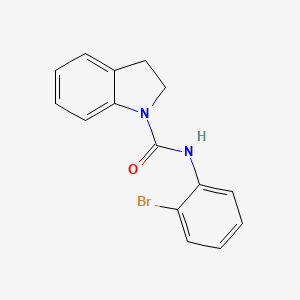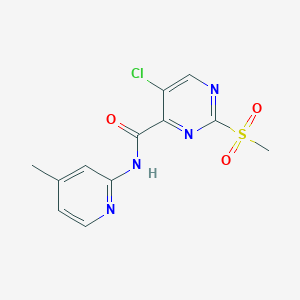![molecular formula C16H24N2O3S B4724109 N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B4724109.png)
N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide
Übersicht
Beschreibung
N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide, also known as AZD 5363, is a small molecule inhibitor that targets AKT, a protein kinase that plays an important role in cell survival and proliferation. AZD 5363 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurological disorders.
Wirkmechanismus
N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363 inhibits AKT, a protein kinase that plays a key role in cell survival and proliferation. AKT is activated by various growth factors and cytokines and promotes cell survival by inhibiting apoptosis and promoting cell growth and proliferation. Inhibition of AKT by this compound 5363 leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound 5363 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits cell growth and proliferation, promotes apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In diabetes research, it improves insulin sensitivity and glucose uptake. In neurological research, it has neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, providing a wealth of data on its potential therapeutic applications. However, like all drugs, it has limitations. It may have off-target effects, and its efficacy and safety may vary depending on the disease and patient population.
Zukünftige Richtungen
There are several future directions for research on N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363. In cancer research, further studies are needed to determine its efficacy and safety in combination with other therapies, such as immunotherapy. In diabetes research, more studies are needed to determine its long-term effects on glucose control and insulin sensitivity. In neurological research, more studies are needed to determine its potential as a treatment for neurodegenerative diseases and its long-term effects on cognitive function. Additionally, more studies are needed to determine the optimal dosing and administration of this compound 5363 in different disease states.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, it has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and ovarian cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes research, this compound 5363 has been shown to improve insulin sensitivity and glucose uptake in animal models, suggesting its potential as a treatment for type 2 diabetes.
In neurological research, this compound 5363 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)16(19)17-14-7-9-15(10-8-14)22(20,21)18-11-5-3-4-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPJJJDTKNZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724029.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4724032.png)
![N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4724041.png)
![1-[(4-bromo-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4724048.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4724054.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B4724064.png)
![2-{4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4724068.png)
![3-ethyl-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4724069.png)
![2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B4724088.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B4724100.png)
![4-butyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4724123.png)
![N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4724125.png)
